Dihydroergotamine mesylate - 6190-39-2

Dihydroergotamine mesylate

Catalog Number: EVT-264837
CAS Number: 6190-39-2
Molecular Formula: C34H41N5O8S
Molecular Weight: 679.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroergotamine mesylate is a semi-synthetic ergot alkaloid derived from ergotamine. [] It is classified as a 5-HT1B/D receptor agonist. [] Its primary role in scientific research is as a tool to investigate the vasoconstrictive and serotonergic mechanisms involved in migraine and other vascular conditions. [, ]

Mechanism of Action

Dihydroergotamine mesylate primarily acts as a 5-HT1B/D receptor agonist, leading to vasoconstriction, particularly in the venous system. [, ] This effect is believed to be responsible for its therapeutic benefit in migraine by reducing dilation of cranial blood vessels. [, ] It also demonstrates alpha-adrenergic antagonist activity, although it is less potent as an arterial vasoconstrictor compared to Ergotamine tartrate. []

Applications
  • Migraine Treatment Research: Extensive research has focused on its efficacy in treating acute migraine attacks, comparing its effects to other treatments like Sumatriptan and exploring its administration via various routes such as intravenous, subcutaneous, intranasal, and inhalation. [, , , ]
  • Prevention of Deep Vein Thrombosis: Studies have investigated its use, often in combination with Heparin, as a prophylactic agent against deep vein thrombosis following surgeries like total hip replacement and major abdominal surgeries. [, , , ]
  • Orthostatic Hypotension Research: Studies have explored its potential in treating orthostatic hypotension, assessing its impact on blood pressure and driving performance in patients with this condition. [, ]
  • Understanding Vasoconstriction Mechanisms: Its vasoconstrictive properties have made it a valuable tool for studying vascular responses, as demonstrated by research comparing its effects on different blood vessels, such as saphenous, femoral, and external carotid arteries and veins. []
  • Drug Delivery System Development: Researchers have explored alternative delivery systems, including sublingual films and novel inhaler technology, to enhance bioavailability and patient convenience. [, , ]
Future Directions
  • Optimized Drug Delivery Systems: Continued development of more efficient and patient-friendly drug delivery methods, like improved inhaler technology and sustained-release formulations, to enhance its therapeutic benefits and minimize side effects. [, , ]
  • Exploration of New Applications: Investigating its potential therapeutic applications beyond migraine and deep vein thrombosis, such as in other vascular conditions or exploring its role as a potential MCL-1 inhibitor in cancer research. [, ]
  • Comparative Effectiveness Research: Conducting comprehensive comparative studies with newer migraine medications, such as CGRP antagonists, to determine its place in the evolving treatment landscape. [, ]

Ergotamine Tartrate

  • Compound Description: Ergotamine tartrate (ET) is an ergot alkaloid used to treat migraine headaches. [] It is a potent vasoconstrictor, particularly in the arteries. []

Sumatriptan Succinate

  • Compound Description: Sumatriptan succinate is a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches. [] It effectively aborts migraine headaches but is associated with a higher rate of headache recurrence compared to dihydroergotamine mesylate. []
  • Relevance: Sumatriptan succinate shares the therapeutic indication of acute migraine treatment with dihydroergotamine mesylate. [] Although both are effective, sumatriptan has a higher rate of headache recurrence and may have a different mechanism of action. []

Amezinium Metilsulfate

  • Compound Description: Amezinium metilsulfate is an alpha-adrenergic receptor agonist that increases blood pressure by enhancing endogenous norepinephrine activity and increasing arterial vascular resistance. [, ]
  • Relevance: Amezinium metilsulfate was studied in combination with dihydroergotamine mesylate for the treatment of postprandial hypotension. [, ] While ineffective alone, the combination successfully prevented syncope and significantly reduced postprandial blood pressure drop, likely due to their complementary mechanisms of action on different aspects of blood pressure regulation. [, ]

Heparin Sodium

  • Compound Description: Heparin sodium is an anticoagulant frequently used for the prophylaxis of deep vein thrombosis (DVT). [, , , , , , , ]
  • Relevance: Heparin sodium is often used in combination with dihydroergotamine mesylate for the prophylaxis of DVT. [, , , , , , , ] These studies suggest that this combination is more effective than low-dose heparin alone in preventing DVT, potentially by addressing both hypercoagulability and venous stasis. [, , , , , , , ]

Low Molecular Weight Heparin

  • Compound Description: Low molecular weight heparin (LMWH) is an anticoagulant used for the prophylaxis of DVT. []
  • Relevance: Similar to heparin sodium, low molecular weight heparin was also studied in combination with dihydroergotamine mesylate for DVT prophylaxis. [] Results showed comparable efficacy and safety to the dihydroergotamine-heparin combination but with the advantage of once-daily administration. []

Magnesium Sulfate

  • Compound Description: Magnesium sulfate is a mineral supplement that has been investigated as a potential treatment for migraine headaches. []
  • Relevance: Magnesium sulfate was compared to dihydroergotamine mesylate in a study on acute migraine management. [] The study found that magnesium sulfate provided significant pain relief comparable to DHE, suggesting it could be a potential alternative treatment option. []

Properties

CAS Number

6190-39-2

Product Name

Dihydroergotamine mesylate

IUPAC Name

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C34H41N5O8S

Molecular Weight

679.8 g/mol

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)

InChI Key

ADYPXRFPBQGGAH-UMYZUSPBSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Agit
Angionorm
Clavigrenin
D Tamin retard L.U.T.
D-Tamin retard L.U.T.
D.H.E. 45
DET MS
DHE 45
DHE Puren
DHE ratiopharm
DHE-45
DHE-Puren
DHE-ratiopharm
DHE45
Dihydergot
Dihydroergotamin AL
Dihydroergotamine
Dihydroergotamine Mesylate
Dihydroergotamine Methanesulfonate
Dihydroergotamine Sandoz
Dihydroergotamine-Sandoz
Dihytamin
Erganton
Ergomimet
Ergont
ergotam von ct
Ikaran
Mesylate, Dihydroergotamine
Methanesulfonate, Dihydroergotamine
Migranal
Orstanorm
Seglor
Tamik
Verladyn
Von Ct, Ergotam

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.